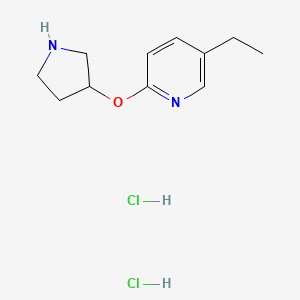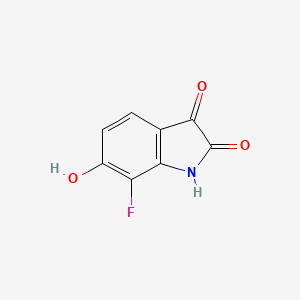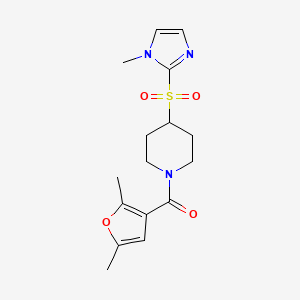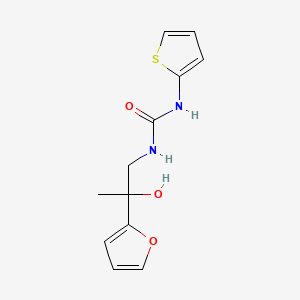
5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using various methods. In
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry Applications
- Pyrrolidine derivatives play a significant role in organic synthesis and medicinal chemistry. The transformation of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation, as studied by Yan et al. (2018), highlights the importance of pyrrolidine scaffolds in synthesizing complex organic substances. This pathway, explored through density functional theory (DFT), underlines the utility of pyrrolidine derivatives in understanding organic synthesis mechanisms (Yan et al., 2018).
Antibacterial Activity
- The synthesis of pyrrolopyridine analogs, like those described by Toja et al. (1986), demonstrates the antibacterial potential of pyridine derivatives. Their work on 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, starting from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, uncovers the therapeutic promise of these compounds in combating bacterial infections (Toja et al., 1986).
Potential Anticancer Agents
- Research into pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines for anticancer applications, as conducted by Temple et al. (1983), suggests that pyridine derivatives could influence cell proliferation and survival in cancer models. These compounds' effects on L1210 cells and P388 leukemia in mice hint at the broad applicability of pyridine and pyrrolidine derivatives in developing new cancer treatments (Temple et al., 1983).
Advanced Material Synthesis
- The creation of conducting polymers from low oxidation potential monomers based on pyrrole, as investigated by Sotzing et al. (1996), reveals the significance of pyrrolidine and pyridine derivatives in material science. These compounds' ability to form stable conducting forms underscores their potential in electronics and advanced material applications (Sotzing et al., 1996).
Propriétés
IUPAC Name |
5-ethyl-2-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-2-9-3-4-11(13-7-9)14-10-5-6-12-8-10;;/h3-4,7,10,12H,2,5-6,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMHFVGKZIXJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)OC2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729454.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2729455.png)

![2-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2729460.png)
![2-Chloro-1-[4-[(4-chloro-2-methylphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2729461.png)

![8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2729463.png)




![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2729472.png)
![Ethyl 4,5-dimethyl-2-(2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2729474.png)
![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-fluorobenzoate](/img/structure/B2729476.png)